An In-Depth Technical Guide to 4-Nitrobenzotrifluoride: Chemical Properties and Structure
An In-Depth Technical Guide to 4-Nitrobenzotrifluoride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzotrifluoride, also known as 1-nitro-4-(trifluoromethyl)benzene, is a pivotal aromatic compound in modern organic synthesis. Its significance is derived from the presence of two powerful electron-withdrawing groups on the benzene (B151609) ring: the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group. This unique substitution pattern renders the aromatic ring electron-deficient, profoundly influencing its reactivity and making it a valuable precursor in a multitude of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 4-Nitrobenzotrifluoride, tailored for professionals in research and drug development. The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry as it can enhance properties such as metabolic stability, bioavailability, and binding affinity of drug candidates.
Chemical Structure and Identification
The molecular structure of 4-Nitrobenzotrifluoride consists of a benzene ring substituted with a nitro group and a trifluoromethyl group at the para position (1,4-substitution).
Caption: Molecular Structure of 4-Nitrobenzotrifluoride.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 402-54-0 |
| Molecular Formula | C₇H₄F₃NO₂ |
| Molecular Weight | 191.11 g/mol |
| IUPAC Name | 1-nitro-4-(trifluoromethyl)benzene |
| Synonyms | 4-Nitro-α,α,α-trifluorotoluene, p-Nitrobenzotrifluoride |
| InChI Key | XKYLCLMYQDFGKO-UHFFFAOYSA-N |
| SMILES | O=--INVALID-LINK--c1ccc(C(F)(F)F)cc1 |
Physicochemical Properties
4-Nitrobenzotrifluoride is typically a colorless to light yellow crystalline solid or oily liquid with a characteristic odor.[1] It is insoluble in water but soluble in many organic solvents.[2]
Table 2: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Appearance | White to yellow crystalline powder, crystals, or crystalline mass | [2] |
| Odor | Fishlike | [1] |
| Melting Point | 38-40 °C | [3] |
| Boiling Point | 81-83 °C at 10 mmHg | [3] |
| Density | ~1.4 g/cm³ | [4] |
| Flash Point | 88 °C (190 °F) | [5] |
| Solubility | Insoluble in water; soluble in methanol (B129727). | [2] |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and confirmation of 4-Nitrobenzotrifluoride.
-
¹H NMR: The proton NMR spectrum is characteristic of a 1,4-disubstituted benzene ring.
-
¹⁹F NMR: The fluorine NMR spectrum shows a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, as well as the aromatic ring.
-
Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
Reactivity and Chemical Transformations
The electron-deficient nature of the aromatic ring in 4-Nitrobenzotrifluoride dictates its reactivity. The strong electron-withdrawing effects of both the nitro and trifluoromethyl groups make the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.
A key and highly valuable transformation of 4-Nitrobenzotrifluoride is the reduction of the nitro group to an amine, yielding 4-(trifluoromethyl)aniline. This product is a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.
Caption: Reduction of 4-Nitrobenzotrifluoride.
Experimental Protocols
Synthesis of 4-Nitrobenzotrifluoride via Nitration of Benzotrifluoride (B45747)
This protocol is a general procedure adapted from methodologies described in the patent literature for the nitration of benzotrifluoride derivatives.[6][7]
Materials:
-
Benzotrifluoride
-
Concentrated Nitric Acid (98%)
-
Concentrated Sulfuric Acid (96%)
-
Ice
-
Sodium Bicarbonate solution (5% aqueous)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice-salt bath to maintain a temperature below 10 °C.
-
Cool the nitrating mixture to 0-5 °C.
-
Slowly add benzotrifluoride dropwise to the stirred nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which is a mixture of isomers.
-
The desired 4-nitrobenzotrifluoride can be purified from the isomeric mixture by fractional distillation under reduced pressure or by recrystallization.
Caption: Synthesis workflow for 4-Nitrobenzotrifluoride.
Reduction of 4-Nitrobenzotrifluoride to 4-(Trifluoromethyl)aniline
The following protocol describes the catalytic hydrogenation of 4-nitrobenzotrifluoride.[7]
Materials:
-
4-Nitrobenzotrifluoride
-
Methanol
-
Raney Nickel or Palladium on Carbon (Pd/C)
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 4-nitrobenzotrifluoride (110 g, purity >99%) in methanol (1 L).
-
Carefully add Raney nickel (10 g) or an appropriate amount of Pd/C catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas to remove air.
-
Introduce hydrogen gas into the vessel to a pressure of 10 bar.
-
Stir the reaction mixture at 20 °C for approximately 40 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the filtrate under reduced pressure to obtain 4-(trifluoromethyl)aniline. The product can be further purified by distillation if necessary.
Purification and Analysis
Purification:
-
Recrystallization: For solid crude products, recrystallization is an effective purification method. A suitable solvent system should be chosen where 4-Nitrobenzotrifluoride has high solubility at elevated temperatures and low solubility at room or lower temperatures.[8][9] The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.[9]
-
Distillation: Fractional distillation under reduced pressure is a common method to purify liquid 4-Nitrobenzotrifluoride, especially to separate it from isomers formed during synthesis.
Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of 4-Nitrobenzotrifluoride and identifying any impurities. A typical GC method would involve a capillary column (e.g., HP-5MS) with a temperature program to separate the components, followed by mass spectrometric detection for identification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are indispensable for confirming the structure and purity of the final product.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of the key functional groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. rsc.org [rsc.org]
- 6. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
